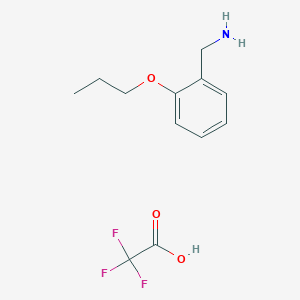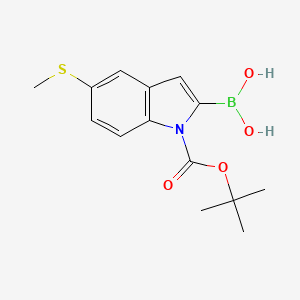
1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a boronic acid group, a methylthio group, and a tert-butyl ester group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolate as the nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The boronic acid group can be reduced to a borane using reducing agents like sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides, base (e.g., potassium carbonate).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The indole core can interact with various biological receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-1-carboxylic acid, 2-borono-5-nitro-, 1-(1,1-dimethylethyl) ester
- 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester
Uniqueness
1H-Indole-1-carboxylic acid, 2-borono-5-(methylthio)-, 1-(1,1-dimethylethyl) ester is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the boronic acid group and the indole core also provides a versatile platform for various chemical transformations and biological interactions.
Properties
CAS No. |
945493-45-8 |
|---|---|
Molecular Formula |
C14H18BNO4S |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-methylsulfanylindol-2-yl]boronic acid |
InChI |
InChI=1S/C14H18BNO4S/c1-14(2,3)20-13(17)16-11-6-5-10(21-4)7-9(11)8-12(16)15(18)19/h5-8,18-19H,1-4H3 |
InChI Key |
VIWMVPPMSBRELV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)SC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
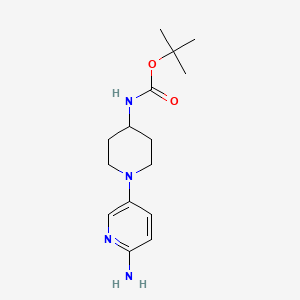
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
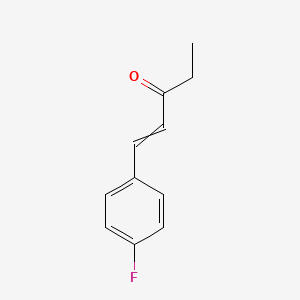
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
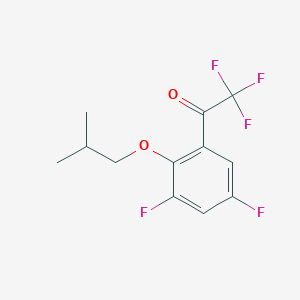
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
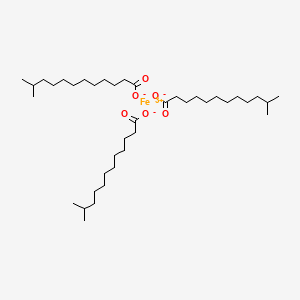
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
